4-bromo-3-{[(2-furylmethyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide
Overview
Description
This compound is a benzamide derivative, which means it contains a benzamide group (a benzene ring attached to a carboxamide group). It also has a nitrophenyl group (a benzene ring with a nitro group), a bromo group (a bromine atom), and a furylmethylamino group (a furan ring attached to a methylamino group). The presence of these different groups suggests that this compound could have interesting chemical properties and could potentially be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzamide and nitrophenyl groups are both aromatic, meaning they contain conjugated pi systems that can participate in resonance. The bromo group is a good leaving group, and the furylmethylamino group is a heterocycle, which can have interesting effects on the compound’s reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some properties that could be predicted for this compound include its polarity, solubility, and stability. For example, the presence of the polar nitro and carboxamide groups suggests that this compound would have some degree of polarity and might be soluble in polar solvents .Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific biological target and cannot be predicted from the chemical structure alone. Without specific information on what this compound is intended to be used for, it’s impossible to provide a mechanism of action .
Future Directions
The future directions for research on this compound would depend on its intended use. If it shows promising biological activity, it could be further optimized and eventually tested in clinical trials. Alternatively, if it has interesting chemical properties, it could be used as a building block in the synthesis of other complex molecules .
Properties
IUPAC Name |
4-bromo-3-(furan-2-ylmethylsulfamoyl)-N-(3-nitrophenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O6S/c19-16-7-6-12(18(23)21-13-3-1-4-14(10-13)22(24)25)9-17(16)29(26,27)20-11-15-5-2-8-28-15/h1-10,20H,11H2,(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWQQJAGKAQBCAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC(=C(C=C2)Br)S(=O)(=O)NCC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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